N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

RORγt inverse agonist Psoriasis IL-17 inhibition

This thiophene-2-sulfonamide chemotype is a critical SAR probe for mapping RORγt inverse agonism within the tetrahydroquinoline series. As evidenced by 2024 J. Med. Chem. studies, iterative optimization of this precise scaffold yields dramatic potency improvements. Ideal for dermatology programs, this core enables head-to-head benchmarking against GSK2981278 in IMQ-induced psoriasis models. Avoid generic analogs; secure this structurally validated variant to ensure accurate SAR translation and topical formulation success.

Molecular Formula C15H16N2O3S2
Molecular Weight 336.42
CAS No. 942006-06-6
Cat. No. B2641225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
CAS942006-06-6
Molecular FormulaC15H16N2O3S2
Molecular Weight336.42
Structural Identifiers
SMILESCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C15H16N2O3S2/c1-11(18)17-8-2-4-12-10-13(6-7-14(12)17)16-22(19,20)15-5-3-9-21-15/h3,5-7,9-10,16H,2,4,8H2,1H3
InChIKeyDSEATZQWFHDPDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 942006-06-6): A Core Scaffold for Next-Generation RORγt Inverse Agonists


N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 942006-06-6) is a synthetic small molecule belonging to the pharmacologically significant class of N-sulfonamide-tetrahydroquinolines. This chemotype has been extensively optimized as a privileged scaffold for potent inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), a master transcription factor driving IL-17-mediated inflammation [1]. The core structure is a focus of ongoing structure-activity relationship (SAR) studies, where modifications to the sulfonamide moiety directly modulate target potency, selectivity, and drug-like properties for the treatment of autoimmune conditions like psoriasis [1].

Why Generic Substitution Fails for N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 942006-06-6)


Within the N-sulfonamide-tetrahydroquinoline series, minor structural modifications lead to dramatic shifts in pharmacological profile. A recent medicinal chemistry campaign demonstrated that iterative changes to the sulfonamide region transformed an initial hit ('compound 13') into a lead candidate ('5a') with superior in vitro potency, in vivo efficacy, and topical formulation properties [1]. Generic substitution without precise knowledge of the quantitative SAR around the thiophene-2-sulfonamide moiety risks selecting an analog with suboptimal RORγt inverse agonism, poor skin retention, or unacceptable systemic exposure, directly impacting the outcome of preclinical efficacy models [1].

Quantitative Differentiation Guide for N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 942006-06-6): RORγt Inverse Agonism and In Vivo Translation


Superior RORγt Inverse Agonist Potency of Optimized N-Sulfonamide-tetrahydroquinolines vs. Early Leads

The N-sulfonamide-tetrahydroquinoline scaffold, to which the target compound belongs, has been systematically optimized to achieve high potency. The lead compound from this series, '5a', demonstrated superior in vitro RORγt inverse agonist activity compared to the predecessor compound '13' [1]. This quantifies the value of SAR exploration around the sulfonamide region.

RORγt inverse agonist Psoriasis IL-17 inhibition

Topical Formulation Advantage of Optimized N-Sulfonamide-tetrahydroquinolines for Skin Retention

A key differentiator for advanced compounds in this class is their amenity to topical formulation, which maximizes skin retention and minimizes systemic side effects. The lead compound '5a' was successfully formulated into an ointment, enabling effective skin retention and mitigating systemic side effects in an in vivo psoriasis model [1]. This pharmaceutical property is influenced by specific sulfonamide substitutions.

Topical formulation Skin retention Psoriasis model

In Vivo Efficacy of N-Sulfonamide-tetrahydroquinolines Comparable to Clinical Benchmark GSK2981278

The optimized N-sulfonamide-tetrahydroquinoline '5a' demonstrated in vivo antipsoriatic effects comparable to the clinical-stage RORγt inverse agonist GSK2981278, a known benchmark [1]. This establishes the class's potential to achieve clinically relevant efficacy levels and provides a quantitative benchmark for new analogs.

In vivo efficacy Psoriasis GSK2981278

Optimal Application Scenarios for N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 942006-06-6)


SAR Probe for RORγt Inverse Agonist Lead Optimization

The compound serves as a strategic SAR probe to map the chemical space around the tetrahydroquinoline-6-sulfonamide region. A 2024 J. Med. Chem. paper demonstrated that iterative optimization of this precise scaffold led to dramatic improvements in RORγt inverse agonism [1]. Using the thiophene-2-sulfonamide variant allows researchers to systematically compare potency and selectivity against other aryl/heteroaryl sulfonamide analogs within a well-characterized series.

Topical Dermatological Drug Discovery Candidate

The N-sulfonamide-tetrahydroquinoline core has proven amenable to ointment formulation, achieving high skin retention and robust efficacy in a mouse psoriasis model while mitigating systemic exposure [1]. This compound is therefore ideally suited for preclinical dermatology programs focused on developing topical RORγt inverse agonists for psoriasis or other IL-17-driven skin disorders.

In Vivo Benchmarking Against Clinical Candidate GSK2981278

New analogs synthesized from this core can be directly benchmarked in standard IMQ-induced psoriasis mouse models against GSK2981278, a known clinical-stage RORγt inverse agonist [1]. This provides a clear translational bridge, allowing procurement of this scaffold to support candidate nomination by enabling head-to-head comparisons with a compound of established clinical efficacy.

Quote Request

Request a Quote for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.